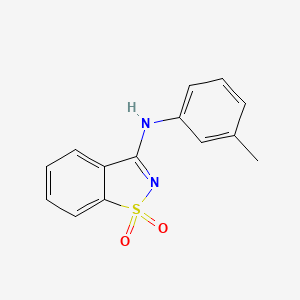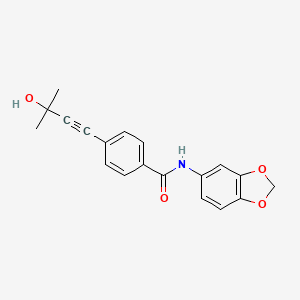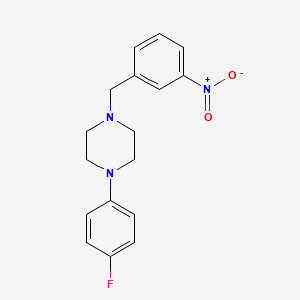![molecular formula C14H13NO B5622595 4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)
4-{[(2-methylphenyl)imino]methyl}phenol
説明
4-{[(2-methylphenyl)imino]methyl}phenol, also known as MPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with a variety of biological systems in novel ways. In
科学的研究の応用
Thermal Degradation Studies
Studies on the thermal degradation of oligomer-metal complex compounds involving variants of iminomethylphenol, including oligo-2-[(4-morpholin-4-yl-phenyl) imino methyl] phenol, have shown significant insights. These studies used thermogravimetric analysis to investigate thermal decomposition and found that thermal stabilities of these complexes vary depending on the metal involved (Doğan & Kaya, 2007).
DNA and Plasma Protein Probing
Research on bidentate Schiff base ligands appended metal(II) complexes, including variants like HL1 and HL2, has revealed their potential as probes for DNA and plasma proteins. This includes evaluating their binding towards human serum albumin (HSA) and potential as anticancer agents (Rani et al., 2020).
Solvatochromism and Solvatochromic Switches
Nitro-substituted 4-[(phenylmethylene)imino]phenolates, a variant of the iminomethylphenol family, have been studied for their solvatochromism properties. These compounds have shown potential as solvatochromic switches and probes for investigating preferential solvation in solvent mixtures (Nandi et al., 2012).
Electrochemical Properties
Research focusing on poly-4-[(2-methylphenyl)iminomethyl]phenol highlighted its electrochemical properties, suggesting that it behaves as a semiconductor. This study also explored its thermal stability and molecular properties (Kaya & Yıldırım, 2007).
Corrosion Inhibition
Schiff base ligands, including variations of iminomethylphenol, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in preventing corrosion in steel, especially in acidic solutions, making them valuable in materials science (Elemike et al., 2017).
Antimicrobial Studies
A novel dye synthesized from a variant of iminomethylphenol demonstrated antibacterial activities against certain gram-positive bacteria. Such findings extend the potential application of these compounds in microbiology and pharmacology (Kose et al., 2013).
Fluorescence Studies
Investigations into the fluorescence properties of imine compounds, including iminomethylphenol derivatives, have shown their efficacy in sensing zinc ions. Such compounds can serve as selective luminescent probes for biological applications (Roy et al., 2007).
特性
IUPAC Name |
4-[(2-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-3-5-14(11)15-10-12-6-8-13(16)9-7-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXMDIDYYYEVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-isopropyl-9-methyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5622532.png)
![2-(4-fluorophenyl)-N-(4-piperidinylmethyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride](/img/structure/B5622536.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5622541.png)
![2-[3-(dimethylamino)propyl]-9-(4-methylphthalazin-1-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622550.png)

![6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5622578.png)
![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)
![2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5622601.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)
